molecular formula C12H13F2NO2 B15229165 3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide

3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide

Katalognummer: B15229165
Molekulargewicht: 241.23 g/mol
InChI-Schlüssel: YFRLWCIVWGJTET-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acrylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide typically involves the introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the acrylamide moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of novel difluorocarbene reagents. These methods allow for the efficient and selective introduction of the difluoromethoxy group onto the phenyl ring, followed by the formation of the acrylamide moiety under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. The acrylamide moiety may also play a role in its biological activity by interacting with enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Difluoromethoxy)phenyl)methanamine
  • (E)-3-(3,4-bis(3,4-dicyanophenoxy)phenyl)acrylic acid

Uniqueness

3-(3-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide is unique due to the presence of both the difluoromethoxy group and the acrylamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H13F2NO2

Molekulargewicht

241.23 g/mol

IUPAC-Name

(E)-3-[3-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C12H13F2NO2/c1-15(2)11(16)7-6-9-4-3-5-10(8-9)17-12(13)14/h3-8,12H,1-2H3/b7-6+

InChI-Schlüssel

YFRLWCIVWGJTET-VOTSOKGWSA-N

Isomerische SMILES

CN(C)C(=O)/C=C/C1=CC(=CC=C1)OC(F)F

Kanonische SMILES

CN(C)C(=O)C=CC1=CC(=CC=C1)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.